

IUPAC nomenclature of 1,6-Dioxaspiro[4.4]nonane and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dioxaspiro[4.4]nonane

Cat. No.: B090924

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature of **1,6-Dioxaspiro[4.4]nonane** and its Derivatives

Introduction

Spirocyclic compounds, characterized by two rings connected through a single common atom, are significant structural motifs in a multitude of natural products and pharmacologically active molecules.^[1] Their unique three-dimensional architecture often imparts desirable properties for drug development, including enhanced bioavailability and metabolic stability.^[1] Among these, the **1,6-dioxaspiro[4.4]nonane** scaffold is a key structural element found in various bioactive compounds. This technical guide provides a comprehensive overview of the IUPAC nomenclature for **1,6-dioxaspiro[4.4]nonane** and its derivatives, supported by physicochemical data, experimental protocols, and a review of its applications.

IUPAC Nomenclature of 1,6-Dioxaspiro[4.4]nonane

The systematic naming of spiro compounds follows specific IUPAC rules to ensure clarity and unambiguity. The nomenclature for **1,6-dioxaspiro[4.4]nonane** is deconstructed as follows:

- "spiro": This prefix indicates a spirocyclic compound with one shared atom.
- "[4.4)": The numbers within the brackets denote the number of atoms in each ring, excluding the central spiroatom. The numbers are arranged in ascending order and separated by a period. In this case, both rings have four atoms besides the spiro center.

- "nonane": This part of the name indicates the total number of atoms in both rings, including the spiroatom ($4 + 4 + 1 = 9$), corresponding to the alkane name "nonane".
- "1,6-Dioxa": The prefixes "dioxa" and the locants "1,6" specify the presence and position of two oxygen atoms acting as heteroatoms within the cyclic system. Numbering starts from an atom in the smaller ring next to the spiroatom and proceeds around that ring, then through the spiroatom and around the second ring. To assign the lowest possible locants to the heteroatoms, the numbering begins in one of the oxygen-containing rings.

The derivative, **1,6-dioxaspiro[4.4]nonane-2,7-dione**, includes the suffix "-dione" and locants "2,7" to indicate the presence of two ketone functional groups at the second and seventh positions of the spirocyclic system.[\[2\]](#)

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **1,6-dioxaspiro[4.4]nonane** and its prominent derivative, **1,6-dioxaspiro[4.4]nonane-2,7-dione**.

Table 1: Physicochemical Properties

Compound	IUPAC Name	Molecular Formula	Molar Mass (g/mol)	CAS Number
1,6-Dioxaspiro[4.4]nonane	1,6-dioxaspiro[4.4]nonane	C ₇ H ₁₂ O ₂	128.17	176-25-0 [3]
1,6-Dioxaspiro[4.4]nonane-2,7-dione	1,6-dioxaspiro[4.4]nonane-2,7-dione	C ₇ H ₈ O ₄	156.14	3505-67-7 [2] [4]

Table 2: Spectroscopic Data References

Compound	¹ H NMR	GC-MS	IR Spectra	Raman Spectra
1,6-Dioxaspiro[4.4]nonane	Available[3]	Available[3]	Not specified	Not specified
1,6-Dioxaspiro[4.4]nonane-2,7-dione	Available[2]	Available[2][5]	Available[2][6]	Available[2]

Experimental Protocols

The synthesis of derivatives of **1,6-dioxaspiro[4.4]nonane** is of significant interest. A highly efficient gold(I)-catalyzed synthesis for 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been reported, proceeding under mild conditions with high yields.[7]

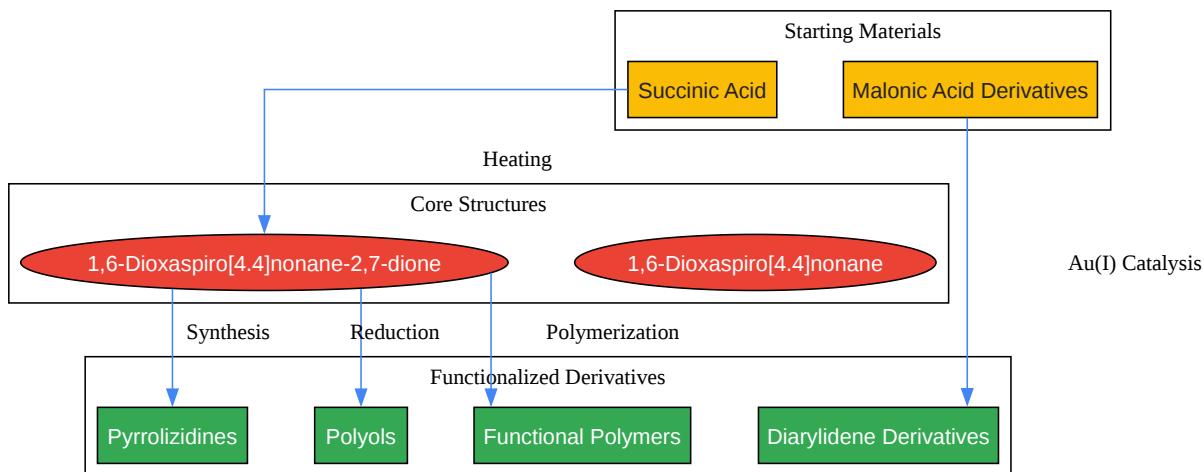
Protocol: Gold(I)-Catalyzed Synthesis of 3,8-Dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones[7]

Objective: To synthesize substituted 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-diones via gold-catalyzed cyclization of 2,2-disubstituted malonic acids.

Materials:

- JohnPhos Au(MeCN)SbF₆ catalyst
- 2,2-disubstituted malonic acid (e.g., 2,2-di(prop-2-ynyl)malonic acid)
- Dichloromethane (CH₂Cl₂)
- n-hexane
- Carousel Tube Reactor (5 mL) with magnetic stirring bar

Procedure:


- The JohnPhos Au(MeCN)SbF₆ catalyst (0.02 mmol) is dissolved in 1.0 mL of CH₂Cl₂ at room temperature in a 5 mL Carousel Tube Reactor containing a magnetic stirring bar.
- The 2,2-disubstituted malonic acid (0.5 mmol) is added to the solution.
- The reaction mixture is stirred at room temperature for 1 hour.
- Upon completion, n-hexane is added to the reaction mixture to precipitate the product.
- The mixture is centrifuged, and the liquid layer is separated from the precipitate.
- The resulting solid, the desired 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione derivative, is collected. Yields are typically in the range of 96-100%.[\[7\]](#)

Characterization Data for a Representative Product (3,8-bis(naphthalen-1-ylmethylene)-2,7-dioxaspiro[4.4]nonane-1,6-dione):[\[7\]](#)

- Appearance: White solid
- Melting Point: 45–46 °C
- ¹H NMR (DMSO): δ 8.20 (d, J = 7.6 Hz, 2H), 7.96 (d, J = 7.4 Hz, 1H), 7.87 (d, J = 8.2 Hz, 1H), 7.79 (d, J = 7.1 Hz, 1H), 7.57 (m, 6H), 6.61 (s, 1H), 3.80 (d, J = 17.2 Hz, 1H), 3.55 (d, J = 17.2 Hz, 1H)
- ¹³C NMR (DMSO): δ 172.4, 147.9, 133.8, 131.1, 130.4, 128.9, 127.8, 127.1, 126.7, 126.4, 126.0, 124.6, 101.7, 51.3, 36.9
- HRMS (ESI Orbitrap): m/z 433.14383 [M + H]⁺ (calcd for C₂₉H₂₁O₄⁺, 433.14344), 455.12643 [M + Na]⁺ (calcd for C₂₉H₂₀NaO₄⁺, 455.12538)

Synthesis and Derivatization Workflows

The relationships between the parent compound and its derivatives, as well as the general workflow for their synthesis, can be visualized through diagrams.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from starting materials to core spiro structures and their functional derivatives.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gold(I)-catalyzed synthesis of dioxaspiro[4.4]nonane derivatives.^[7]

Applications in Drug Discovery and Materials Science

1,6-Dioxaspiro[4.4]nonane and its derivatives are valuable building blocks in both pharmaceutical and materials science. The parent dione, **1,6-dioxaspiro[4.4]nonane-2,7-dione**, serves as a versatile starting material.[4]

- Pharmaceutical Synthesis: It is a precursor for synthesizing pyrrolizidine alkaloids, a class of heterocyclic compounds with a wide range of biological activities.[4] The reduction of the dione yields polyols that can be used as chiral synthons.[4] Spiroether motifs, in general, are found in natural products exhibiting anticancer, antiviral, and antidepressant properties, highlighting the potential of this scaffold in drug discovery.[1]
- Polymer Chemistry: As a dicarboxylic acid equivalent, **1,6-dioxaspiro[4.4]nonane-2,7-dione** is used to create functional polymers such as polyethers and polyamides.[4] It has also been employed to cure diglycidyl ether of bisphenol A (DGEBA), a common epoxy resin.[8] Transesterification with alcohols leads to the formation of diesters of 4-oxoheptanedioic acid, which have applications as plasticizers for polymers like PVC.[4]

Conclusion

The **1,6-dioxaspiro[4.4]nonane** framework represents a structurally significant and synthetically accessible class of compounds. A firm grasp of its IUPAC nomenclature is fundamental for researchers in organic synthesis, medicinal chemistry, and materials science. The straightforward synthesis of the parent dione from succinic acid, coupled with versatile methods for derivatization, ensures that these spirocycles will continue to be explored for novel applications, from the development of new therapeutics to the creation of high-performance polymers. The detailed experimental protocols and established synthetic pathways provide a solid foundation for further innovation in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,6-Dioxaspiro[4.4]nonane-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,6-Dioxaspiro[4.4]nonane-2,7-dione [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,6-DIOXASPIRO[4.4]NONANE-2,7-DIONE | 3505-67-7 [chemicalbook.com]
- To cite this document: BenchChem. [IUPAC nomenclature of 1,6-Dioxaspiro[4.4]nonane and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090924#iupac-nomenclature-of-1-6-dioxaspiro-4-4-nonane-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com